molecular formula C11H16 B1669331 Benzene, 1-ethyl-3-(1-methylethyl)- CAS No. 4920-99-4

Benzene, 1-ethyl-3-(1-methylethyl)-

Cat. No. B1669331
CAS RN: 4920-99-4
M. Wt: 148.24 g/mol
InChI Key: GSLSBTNLESMZTN-UHFFFAOYSA-N
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Description

“Benzene, 1-ethyl-3-(1-methylethyl)-” is also known as “Cumene, m-ethyl-” or “1-Ethyl-3-isopropylbenzene”. It has the molecular formula C11H16 and a molecular weight of 148.2447 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-ethyl-3-(1-methylethyl)-” consists of a benzene ring substituted with an ethyl group and an isopropyl group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“Benzene, 1-ethyl-3-(1-methylethyl)-” is a volatile organic compound. Its physical and chemical properties, such as boiling point, melting point, and solubility, can be determined using standard laboratory techniques .

Scientific Research Applications

Liquid-phase Oxidation Studies

One area of scientific research involving Benzene, 1-ethyl-3-(1-methylethyl)- is the study of its liquid-phase oxidation. For example, Zawadiak, Jakubowski, and Stec (2005) investigated the kinetics of liquid-phase oxidation of isomeric methoxy-(1-methylethyl)benzenes to produce corresponding hydroperoxides. This research sheds light on the oxidizability and thermal stability of these compounds, as well as their initiating properties in oxidation reactions (Zawadiak, Jakubowski, & Stec, 2005).

Catalysis and Polymerization

Another aspect of research involves the use of Benzene, 1-ethyl-3-(1-methylethyl)- in catalysis and polymerization processes. Dittmer, Pask, and Nuyken (1992) studied the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3, a catalyst in cationic polymerizations. This research offers insights into complex formation and ion formation mechanisms in these processes (Dittmer, Pask, & Nuyken, 1992).

Oxidation Catalyzed by Metal Salts

Orlińska and Romanowska (2011) conducted research on the oxidation process of 1-methoxy-4-(1-methylethyl)benzene catalyzed by N-hydroxyphthalimide (NHPI) and various metal salts. This study enhances understanding of the effects of catalyst amount and temperature on the yield and selectivity of the oxidation products (Orlińska & Romanowska, 2011).

Separation and Extraction Processes

Research by Arce et al. (2007) explores the separation of aromatic hydrocarbons from alkanes using ionic liquids, highlighting the potential of ionic liquids like 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide for removing aromatic compounds from mixtures with alkanes. This has implications for the development of alternative solvents in liquid extraction processes (Arce, Earle, Rodríguez, & Seddon, 2007).

Chemical Structure and Binding Studies

Lastly, studies on the chemical structure and binding properties of Benzene, 1-ethyl-3-(1-methylethyl)- derivatives are also a significant part of scientific researchin this field. Liu, Zhang, Cai, Xu, and Shen (2012) investigated the structure of Dabigatran etexilate tetrahydrate, a compound related to Benzene, 1-ethyl-3-(1-methylethyl)-. Their research provides insights into the dihedral angles formed by the benzene and pyridine rings, as well as the interactions of the compound with water molecules, contributing to the understanding of the molecular structure and hydrogen bonding patterns (Liu, Zhang, Cai, Xu, & Shen, 2012).

Safety And Hazards

Exposure to high levels of benzene derivatives can cause eye and throat irritation, dizziness, and other health effects . It’s important to use personal protective equipment when handling these compounds and to avoid breathing in their vapors .

properties

IUPAC Name

1-ethyl-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-4-10-6-5-7-11(8-10)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLSBTNLESMZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074712
Record name Benzene, 1-ethyl-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-ethyl-3-(1-methylethyl)-

CAS RN

4920-99-4
Record name 1-Ethyl-3-isopropylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4920-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cumene, m-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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